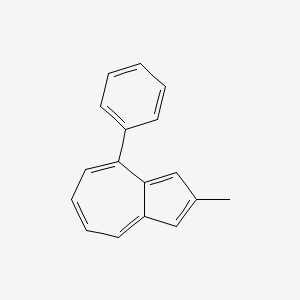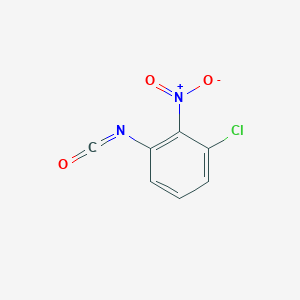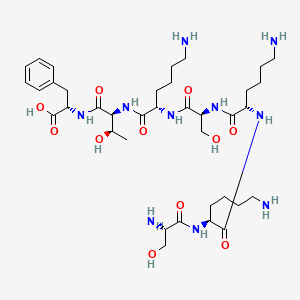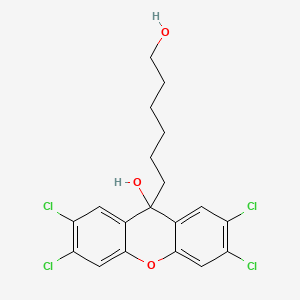
Copper--gold (3/4)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper-gold (3/4) is a unique intermetallic compound composed of copper and gold in a specific ratio. This compound is known for its exceptional properties, including high electrical conductivity, corrosion resistance, and catalytic activity. These characteristics make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Copper-gold (3/4) can be synthesized through various methods, including:
Chemical Vapor Deposition (CVD): This method involves the deposition of copper and gold vapors onto a substrate under controlled conditions.
Electrodeposition: Copper and gold ions are reduced and deposited onto a conductive surface using an electric current.
Solid-State Reaction: Copper and gold powders are mixed and heated to high temperatures to form the intermetallic compound.
Industrial Production Methods: In industrial settings, the production of copper-gold (3/4) often involves:
Melting and Casting: Copper and gold are melted together and cast into desired shapes.
Powder Metallurgy: Copper and gold powders are compacted and sintered to form the compound.
Análisis De Reacciones Químicas
Types of Reactions: Copper-gold (3/4) undergoes various chemical reactions, including:
Oxidation: The compound can oxidize, forming copper oxide and gold.
Reduction: Copper-gold (3/4) can be reduced back to its metallic form using reducing agents.
Substitution: The compound can participate in substitution reactions where other metals replace copper or gold.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide.
Reducing Agents: Hydrogen gas, carbon monoxide.
Substitution Reagents: Other metal salts.
Major Products:
Oxidation: Copper oxide, metallic gold.
Reduction: Metallic copper and gold.
Substitution: New intermetallic compounds with different metals.
Aplicaciones Científicas De Investigación
Copper-gold (3/4) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions due to its high catalytic activity.
Biology: Investigated for its potential in biological imaging and as a drug delivery system.
Medicine: Explored for its antimicrobial properties and potential use in medical devices.
Industry: Utilized in electronics for its excellent electrical conductivity and corrosion resistance.
Mecanismo De Acción
Copper-gold (3/4) can be compared with other similar compounds such as:
Copper-Silver (3/4): Similar in electrical conductivity but differs in catalytic activity and corrosion resistance.
Gold-Silver (3/4): Known for its superior corrosion resistance but lower catalytic activity compared to copper-gold (3/4).
Uniqueness: Copper-gold (3/4) stands out due to its balanced combination of high electrical conductivity, catalytic activity, and corrosion resistance, making it a versatile compound for various applications.
Comparación Con Compuestos Similares
- Copper-silver (3/4)
- Gold-silver (3/4)
- Copper-nickel (3/4)
Propiedades
Número CAS |
380475-12-7 |
|---|---|
Fórmula molecular |
Au8Cu6 |
Peso molecular |
1957.0 g/mol |
Nombre IUPAC |
copper;gold |
InChI |
InChI=1S/8Au.6Cu |
Clave InChI |
XOJGVPQQRNEREU-UHFFFAOYSA-N |
SMILES canónico |
[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12585776.png)

![(2S)-2-amino-3-[2-(2-hydroxyethoxy)ethoxy]propanoic acid;hydrochloride](/img/structure/B12585783.png)
![(1E)-N'-(3-Methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)ethanimidamide](/img/structure/B12585788.png)
![3-Bromo-5-[3-(methoxymethoxy)phenyl]-2,4-dimethylthiophene](/img/structure/B12585795.png)

![N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-4-methylbenzamide](/img/structure/B12585813.png)





![2(3H)-Thiazolethione, 4-methyl-5-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B12585858.png)

